![molecular formula C15H17N3O2 B7474943 (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone](/img/structure/B7474943.png)
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HPPH has been shown to have a wide range of biochemical and physiological effects, making it an interesting candidate for further research.
Wirkmechanismus
The mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease development. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to bind to specific targets in the body, leading to a reduction in their activity.
Biochemical and Physiological Effects:
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, leading to a reduction in disease progression. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its ability to combat disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these targets in disease development. However, one limitation of using (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone is its potential toxicity. Further research is needed to determine the optimal dosage and safety profile of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Zukünftige Richtungen
There are several future directions for research on (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone. One area of interest is the development of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone derivatives with improved activity and safety profiles. Another area of interest is the use of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone in combination with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone and its potential applications in treating a wide range of diseases.
Synthesemethoden
The synthesis of (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone involves the reaction of 4-pyrazol-1-ylphenylboronic acid with 4-bromo-1-(hydroxymethyl)piperidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14-6-10-17(11-7-14)15(20)12-2-4-13(5-3-12)18-9-1-8-16-18/h1-5,8-9,14,19H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWSRVPLPFDBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)-(4-pyrazol-1-ylphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.